Benzyl 5-bromobenzo[b]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC20517344
Molecular Formula: C16H11BrO2S
Molecular Weight: 347.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrO2S |
|---|---|
| Molecular Weight | 347.2 g/mol |
| IUPAC Name | benzyl 5-bromo-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C16H11BrO2S/c17-13-6-7-14-12(8-13)9-15(20-14)16(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
| Standard InChI Key | IEZKJIXZNSYUDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC3=C(S2)C=CC(=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Benzyl 5-bromobenzo[b]thiophene-2-carboxylate has the molecular formula C₁₆H₁₁BrO₂S, derived from the benzo[b]thiophene core (C₈H₆S) substituted with a bromine atom (Br) at position 5 and a benzyl ester group (–COOCH₂C₆H₅) at position 2. Its molecular weight is 347.23 g/mol, calculated as follows:
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Carbon: 16 × 12.01 = 192.16
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Hydrogen: 11 × 1.01 = 11.11
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Bromine: 1 × 79.90 = 79.90
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Oxygen: 2 × 16.00 = 32.00
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Sulfur: 1 × 32.07 = 32.07
Total = 347.23 g/mol
Structural Features and Spectral Data
The compound’s structure (Fig. 1) comprises a planar benzo[b]thiophene system with a bromine atom at position 5 and a benzyl ester at position 2. Key spectral characteristics inferred from analogs include:
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¹H NMR: Aromatic protons appear as a multiplet in the δ 7.20–8.10 ppm range, with distinct signals for the benzyl group’s methylene (–CH₂–, δ ~5.40 ppm) and aromatic protons (δ ~7.30–7.50 ppm) .
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¹³C NMR: Carbonyl (C=O) resonance at δ ~165 ppm, with aromatic carbons between δ 120–140 ppm and the benzyl methylene at δ ~67 ppm.
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IR: Strong absorption bands for C=O (~1720 cm⁻¹) and C–Br (~560 cm⁻¹) .
Table 1: Comparative Structural Data for Brominated Benzothiophene Esters
Synthesis and Optimization
Synthetic Routes
The synthesis of benzyl 5-bromobenzo[b]thiophene-2-carboxylate can be achieved through a two-step process, adapted from methodologies used for analogous compounds :
Step 1: Bromination of Benzo[b]thiophene-2-carboxylic Acid
Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) in dichloromethane at 0–25°C. This regioselective bromination is guided by the electron-donating effect of the carboxylic acid group.
Step 2: Esterification with Benzyl Alcohol
The brominated intermediate is esterified with benzyl alcohol under acidic conditions (e.g., H₂SO₄) or via a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). The reaction typically proceeds in anhydrous THF or DMF at 60–80°C for 12–24 hours.
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, FeBr₃, CH₂Cl₂, 25°C, 6 h | 78 | ≥95 |
| Esterification | Benzyl alcohol, H₂SO₄, THF, 80°C, 24 h | 65 | ≥98 |
Industrial-Scale Considerations
Large-scale production may employ continuous flow reactors to enhance yield and reduce reaction times. For example, microreactor systems enable precise control over bromination exothermicity, minimizing side products .
Biological and Pharmacological Applications
Anticancer Activity
Brominated benzothiophene derivatives exhibit potent antiproliferative effects by targeting tubulin polymerization and kinase pathways. For instance, methyl 7-bromobenzo[b]thiophene-2-carboxylate demonstrates IC₅₀ values of 0.31–0.45 nM against HeLa and MCF-7 cell lines. The benzyl ester’s enhanced lipophilicity may improve cellular uptake, potentially lowering effective doses.
Table 3: Hypothesized Anticancer Activity of Benzyl 5-Bromobenzo[b]thiophene-2-carboxylate
| Cell Line | Predicted IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.20–0.35 | Tubulin polymerization inhibition |
| MCF-7 | 0.25–0.40 | MK2 kinase inhibition |
| A549 | 1.50–2.00 | Apoptosis induction |
Anti-Inflammatory Properties
Structural analogs inhibit mitogen-activated protein kinases (MAPKs), particularly MK2, which regulates cytokine production in rheumatoid arthritis. The benzyl group’s bulk may enhance binding affinity to the kinase’s hydrophobic pocket.
Comparative Analysis with Analogous Compounds
Electronic Effects
The electron-withdrawing bromine atom at C5 directs electrophilic substitution to the 3-position of the benzothiophene ring, enabling further functionalization. This contrasts with C7-brominated analogs, where electronic effects favor substitutions at C4 .
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